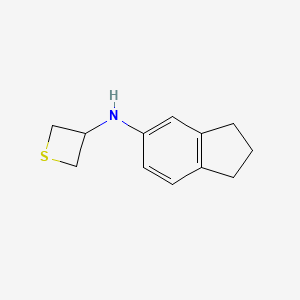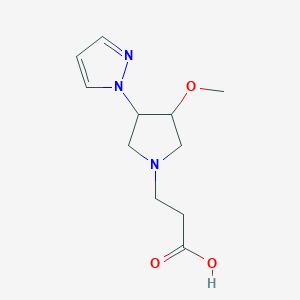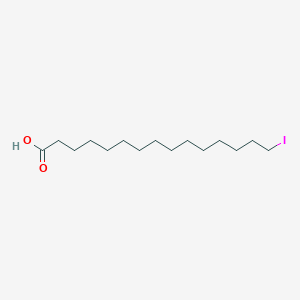
15-Iodopentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Iodopentadecanoic acid is a long-chain fatty acid derivative where an iodine atom is attached to the 15th carbon of pentadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Iodopentadecanoic acid typically involves the iodination of pentadecanoic acid. One common method is the halogenation of pentadecanoic acid using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 15-Iodopentadecanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation and Reduction: Products include aldehydes, ketones, and alcohols.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
15-Iodopentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cellular processes and metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a radiolabeled compound in diagnostic imaging and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 15-Iodopentadecanoic acid involves its interaction with specific molecular targets and pathways. It can activate or inhibit various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The iodine atom’s presence can enhance the compound’s reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Pentadecanoic Acid: The parent compound without the iodine atom.
15-Bromopentadecanoic Acid: A similar compound with a bromine atom instead of iodine.
15-Chloropentadecanoic Acid: A similar compound with a chlorine atom instead of iodine.
Comparison: 15-Iodopentadecanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its analogs. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodine atom’s larger size and higher electron density can influence the compound’s interaction with biological targets, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
71736-22-6 |
|---|---|
Fórmula molecular |
C15H29IO2 |
Peso molecular |
368.29 g/mol |
Nombre IUPAC |
15-iodopentadecanoic acid |
InChI |
InChI=1S/C15H29IO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |
Clave InChI |
MSLBDNQKDOUYDH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCI)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)

![(2S,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15277880.png)
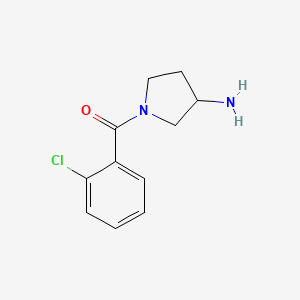
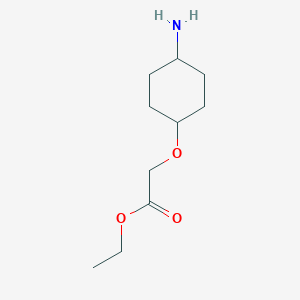
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)

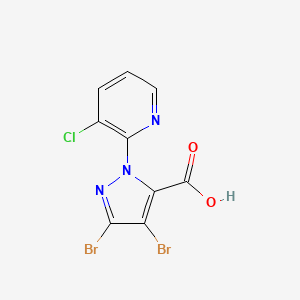
![5-tert-butyl 6-methyl (6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B15277928.png)
